molecular formula C16H21ClN2O2 B4135893 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride

4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride

Cat. No. B4135893
M. Wt: 308.80 g/mol
InChI Key: DYIPVVJXBHDKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride, also known as EMD 1214063, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a role in the regulation of intracellular signaling pathways. By inhibiting PDE10A, 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. This leads to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has been shown to improve cognitive function and motor performance in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has several advantages for lab experiments. It is a highly selective inhibitor of PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. It also has good bioavailability and can easily cross the blood-brain barrier, making it a useful compound for studying the effects of PDE10A inhibition on neuronal function. However, one limitation of 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.

Future Directions

There are several future directions for research on 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 and its potential therapeutic applications.
Conclusion
In conclusion, 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its selective inhibition of PDE10A and its ability to cross the blood-brain barrier make it a useful tool for studying the role of this enzyme in various physiological processes. Further research is needed to fully understand the potential of 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 and its future applications in the field of medicine.

Scientific Research Applications

4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic effects. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-[2-(4-methylquinolin-2-yl)oxyethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-13-12-16(17-15-5-3-2-4-14(13)15)20-11-8-18-6-9-19-10-7-18;/h2-5,12H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIPVVJXBHDKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OCCN3CCOCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((4-Methylquinolin-2-yl)oxy)ethyl)morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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